N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide
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Overview
Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthamide core linked to a methoxytetrahydrothiophene moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a naphthamide derivative reacts with a methoxytetrahydrothiophene precursor under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthamide core can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the naphthamide or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the naphthamide core can produce primary or secondary amines.
Scientific Research Applications
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. The methoxytetrahydrothiophene moiety can interact with enzymes or receptors, modulating their activity. The naphthamide core may facilitate binding to nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-benzamide
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-phenylamide
Uniqueness
Compared to similar compounds, N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide stands out due to its unique combination of a naphthamide core and a methoxytetrahydrothiophene moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide is a compound that has garnered attention in recent years for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N1O1S1, with a molecular weight of approximately 283.39 g/mol. The compound features a naphthamide core, which is known for its diverse biological activities, combined with a methoxytetrahydrothiophene moiety that may contribute to its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits significant antioxidant activity, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Pharmacological Studies
A summary of relevant pharmacological studies is presented in the table below:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated that at concentrations above 5 µM, there was a significant increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound may serve as a potential therapeutic agent in breast cancer treatment.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. Mice treated with this compound showed reduced swelling and inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, indicating the compound's potential as an anti-inflammatory agent.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(9-10-21-12-17)11-18-16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICFPDXMOOVYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.